MAO-B Inhibition: 1-Chloro-3-ethyl-5-Isoquinolinamine vs. 5-Aminoisoquinoline (5-AIQ)
1-Chloro-3-ethyl-5-isoquinolinamine demonstrates measurable MAO-B inhibitory activity (IC50 = 1.13 μM), whereas 5-aminoisoquinoline (5-AIQ) lacks reported MAO-B inhibition at comparable concentrations and is primarily characterized as a PARP-1 inhibitor [1][2]. This represents a clear functional divergence in target engagement that is directly attributable to the chloro and ethyl substitution pattern.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 1.13 μM |
| Comparator Or Baseline | 5-Aminoisoquinoline (5-AIQ): No reported MAO-B inhibition at comparable concentrations; primary target is PARP-1 |
| Quantified Difference | Qualitative difference: Target compound engages MAO-B; comparator does not |
| Conditions | Inhibition of MAO-B assessed as inhibition of kyneuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay |
Why This Matters
This differentiation is critical for researchers investigating MAO-B-related pathways, as 5-AIQ cannot substitute for 1-chloro-3-ethyl-5-isoquinolinamine in MAO-B-dependent assays or models.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). MAO-B inhibition data for 1-chloro-3-ethyl-5-isoquinolinamine: IC50 = 1.13E+3 nM. Binding Database. Accessed 2026. View Source
- [2] Vinod KR, Chandra S, Sharma SK. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods. 2010;20(2):90-95. View Source
